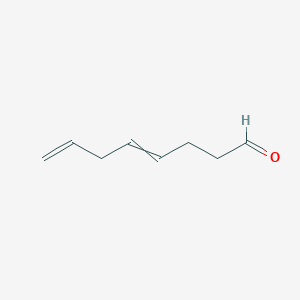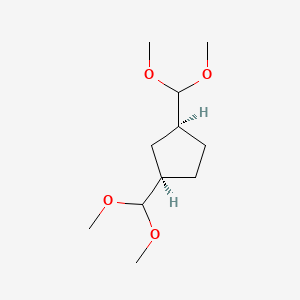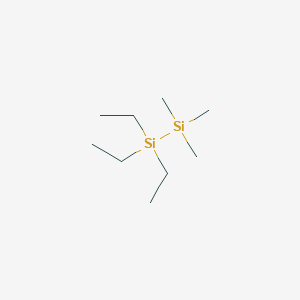![molecular formula C17H27ClO2S B14633316 2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol CAS No. 53690-11-2](/img/structure/B14633316.png)
2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups at the 2 and 6 positions, a sulfanyl group at the 4 position, and a 3-chloro-2-hydroxypropyl substituent. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with isobutylene in the presence of a catalyst such as aluminum phenoxide to introduce the tert-butyl groups at the 2 and 6 positions.
Introduction of Sulfanyl Group:
Addition of 3-Chloro-2-hydroxypropyl Group: The final step involves the addition of the 3-chloro-2-hydroxypropyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol undergoes various types of chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with modified sulfanyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol primarily involves its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The compound can also chelate metal ions, reducing their catalytic activity in oxidative processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: A simpler analog without the sulfanyl and 3-chloro-2-hydroxypropyl groups.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,4-Di-tert-butylphenol: Another analog with different substitution patterns.
Uniqueness
2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol is unique due to the presence of the sulfanyl and 3-chloro-2-hydroxypropyl groups, which enhance its antioxidant properties and provide additional sites for chemical modification. This makes it more versatile in various applications compared to its simpler analogs.
Propriétés
Numéro CAS |
53690-11-2 |
|---|---|
Formule moléculaire |
C17H27ClO2S |
Poids moléculaire |
330.9 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(3-chloro-2-hydroxypropyl)sulfanylphenol |
InChI |
InChI=1S/C17H27ClO2S/c1-16(2,3)13-7-12(21-10-11(19)9-18)8-14(15(13)20)17(4,5)6/h7-8,11,19-20H,9-10H2,1-6H3 |
Clé InChI |
QHIJUCNFMJCHLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)
![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)

